6-(3,5-Di-o-(p-toluoyl)-beta-D-2-deoxyribofuranosyl)-3,4-dihydro-8H-pyrimido[4,5-c][1,2]oxazin-7-one
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Overview
Description
6-(3,5-Di-o-(p-toluoyl)-beta-D-2-deoxyribofuranosyl)-3,4-dihydro-8H-pyrimido[4,5-c][1,2]oxazin-7-one is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimido[4,5-c][1,2]oxazin-7-one core linked to a deoxyribofuranosyl moiety, further modified with p-toluoyl groups. The intricate arrangement of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,5-Di-o-(p-toluoyl)-beta-D-2-deoxyribofuranosyl)-3,4-dihydro-8H-pyrimido[4,5-c][1,2]oxazin-7-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the pyrimido[4,5-c][1,2]oxazin-7-one core: This can be achieved through a cyclization reaction involving appropriate precursors under controlled conditions.
Attachment of the deoxyribofuranosyl moiety: This step often involves glycosylation reactions, where the sugar moiety is introduced using glycosyl donors and suitable catalysts.
Introduction of p-toluoyl groups: The final modification involves acylation reactions, where p-toluoyl chloride is used in the presence of a base to introduce the toluoyl groups.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Scaling up the reaction conditions: Ensuring that the reactions can be carried out efficiently on a larger scale.
Purification techniques: Employing methods such as recrystallization, chromatography, and distillation to obtain the pure compound.
Quality control: Implementing rigorous quality control measures to ensure consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
6-(3,5-Di-o-(p-toluoyl)-beta-D-2-deoxyribofuranosyl)-3,4-dihydro-8H-pyrimido[4,5-c][1,2]oxazin-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, potentially altering the compound’s properties.
Substitution: The p-toluoyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Including sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
6-(3,5-Di-o-(p-toluoyl)-beta-D-2-deoxyribofuranosyl)-3,4-dihydro-8H-pyrimido[4,5-c][1,2]oxazin-7-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules, such as DNA and proteins.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(3,5-Di-o-(p-toluoyl)-beta-D-2-deoxyribofuranosyl)-3,4-dihydro-8H-pyrimido[4,5-c][1,2]oxazin-7-one involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For instance, it may bind to enzymes or receptors, altering their activity and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
6-(3,5-Di-o-(p-toluoyl)-beta-D-2-deoxyribofuranosyl)-3,4-dihydro-8H-pyrimido[4,5-c][1,2]oxazin-7-one: shares structural similarities with other nucleoside analogs and pyrimidine derivatives.
Other nucleoside analogs: Such as 5-fluorouracil and cytarabine, which are used in chemotherapy.
Uniqueness
The uniqueness of this compound lies in its specific structural modifications, which confer distinct chemical and biological properties. These modifications can enhance its stability, bioavailability, and specificity for certain biological targets, making it a valuable compound for research and potential therapeutic applications.
Biological Activity
The compound 6-(3,5-Di-o-(p-toluoyl)-beta-D-2-deoxyribofuranosyl)-3,4-dihydro-8H-pyrimido[4,5-c][1,2]oxazin-7-one (CAS No. 126128-41-4) is a synthetic nucleoside derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, cytotoxicity against cancer cells, and antiviral properties.
- Molecular Formula : C27H27N3O7
- Molecular Weight : 505.52 g/mol
- Structure : The compound features a pyrimido[4,5-c][1,2]oxazin core with a deoxyribofuranosyl moiety modified by two p-toluoyl groups.
The biological activity of this compound is primarily attributed to its ability to mimic natural nucleosides. It is believed to interfere with nucleic acid synthesis and function through several mechanisms:
- Inhibition of Nucleic Acid Polymerases : The structural similarity to natural nucleosides allows for incorporation into DNA or RNA, potentially leading to chain termination or misincorporation during replication.
- Cytotoxicity in Cancer Cells : The compound exhibits significant cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Cytotoxic Activity
Recent studies have demonstrated the cytotoxic effects of this compound on different cancer cell lines. The following table summarizes the findings from various research studies:
Antiviral Activity
In addition to its anticancer properties, this compound has shown promising antiviral activity against several viruses. The antiviral mechanism may involve the inhibition of viral replication through interference with viral polymerases or integration processes.
- Inhibition of Viral Replication : Studies indicate that the compound can inhibit the replication of certain RNA viruses by mimicking nucleotide substrates required for viral RNA synthesis.
- Potential Use in Antiviral Therapies : Given its structural characteristics, this compound may serve as a lead for developing new antiviral agents targeting specific viral pathways.
Case Studies
A notable case study involved the evaluation of this compound's efficacy in vivo using xenograft models of human cancers. The results indicated significant tumor regression in treated groups compared to controls, supporting its potential as an effective therapeutic agent.
Study Overview
- Objective : To assess the antitumor efficacy in a xenograft model.
- Methodology : Mice were implanted with human cancer cells and treated with varying doses of the compound.
- Results : A dose-dependent reduction in tumor size was observed, with minimal toxicity reported in normal tissues.
Properties
IUPAC Name |
[(2R,3S,5R)-3-(4-methylbenzoyl)oxy-5-(7-oxo-3,4-dihydro-1H-pyrimido[4,5-c]oxazin-6-yl)oxolan-2-yl]methyl 4-methylbenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O7/c1-16-3-7-18(8-4-16)25(31)34-15-22-21(37-26(32)19-9-5-17(2)6-10-19)13-23(36-22)30-14-20-11-12-35-29-24(20)28-27(30)33/h3-10,14,21-23H,11-13,15H2,1-2H3,(H,28,29,33)/t21-,22+,23+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSFWOLICWVOUAF-YTFSRNRJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OCC2C(CC(O2)N3C=C4CCONC4=NC3=O)OC(=O)C5=CC=C(C=C5)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H](C[C@@H](O2)N3C=C4CCONC4=NC3=O)OC(=O)C5=CC=C(C=C5)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.